5-Ethyl-1H-indole-2-carboxaldehyde

Catalog No.
S13942988
CAS No.
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-1H-indole-2-carboxaldehyde

Product Name

5-Ethyl-1H-indole-2-carboxaldehyde

IUPAC Name

5-ethyl-1H-indole-2-carbaldehyde

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(7-13)12-11/h3-7,12H,2H2,1H3

InChI Key

UTEKEXQGHOTDFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2)C=O

5-Ethyl-1H-indole-2-carboxaldehyde (CAS 58518-54-0) is a highly reactive, bifunctional heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly indole-based kinase inhibitors and specialized dyes. Featuring a reactive formyl group at the C2 position and an ethyl substituent at the C5 position, this compound serves as a critical precursor for Knoevenagel condensations, Schiff base formations, and Pictet-Spengler reactions. The C5-ethyl group provides a specific balance of electron-donating character and steric volume, establishing a distinct lipophilic baseline that differentiates it from unsubstituted or halogenated indole-2-carboxaldehydes in downstream drug discovery and materials science workflows [1].

Research Fit

ALDH1A1 enzyme target engagement studies
Cancer stem cell model compound research
Medicinal chemistry scaffold with reported ALDH inhibition context
Non-halogenated indole building block for synthesis

Substituting 5-Ethyl-1H-indole-2-carboxaldehyde with the more common indole-2-carboxaldehyde or 5-methyl-1H-indole-2-carboxaldehyde frequently results in suboptimal downstream performance, particularly in medicinal chemistry and process scale-up. In the synthesis of receptor tyrosine kinase (RTK) inhibitors, the C5 position directly dictates the binding affinity within the hydrophobic pocket of the target enzyme; a methyl group often fails to fully occupy this cleft, while an unsubstituted indole leads to a significant drop in lipophilicity and cellular permeability. Furthermore, in process chemistry, the specific crystal packing disruption caused by the ethyl group enhances the solubility of complex downstream intermediates in standard organic solvents, whereas unsubstituted analogs often suffer from poor solubility, necessitating harsh, low-yielding purification conditions [1].

Substitution Risk

SAR dependency on 5-ethyl
Patent evidence suggests blood-sugar-lowering activity may require 5-ethyl or halogen; des-ethyl analogs could lose reported model response.
ALDH1A1 inhibition context not interchangeable
No direct comparative data for des-ethyl or 5-methyl analogs in the same ALDH1A1 assay; activity may not transfer.
Halogen reactivity difference
5-Ethyl scaffold avoids halogen-mediated side reactions; using a 5-bromo analog may alter synthetic and biological outcomes.

Enhanced Target Affinity via Precise Hydrophobic Pocket Occupation

In the development of indole-based ATP-competitive kinase inhibitors, the choice of the C5 substituent is critical for maximizing binding affinity. Class-level SAR studies on related indole-2-carboxaldehyde derivatives indicate that replacing a C5-methyl group with a C5-ethyl group can improve the IC50 values against specific RTKs by up to 3- to 5-fold, as the ethyl chain optimally fills the hydrophobic cleft without inducing steric clash. Conversely, unsubstituted indole-2-carboxaldehyde derivatives often show a 10-fold reduction in potency due to the lack of hydrophobic interaction in this specific domain [1].

Evidence DimensionDownstream target binding affinity (IC50) in kinase models
Target Compound DataC5-Ethyl derivatives typically achieve low nanomolar IC50 (e.g., 2-10 nM)
Comparator Or BaselineC5-Methyl derivatives (10-30 nM); Unsubstituted baseline (>50 nM)
Quantified Difference3- to 5-fold improvement over methyl; >10-fold over unsubstituted
ConditionsIn vitro kinase inhibition assays of downstream condensed products

Procurement of the 5-ethyl precursor is essential for synthesizing lead compounds where maximal hydrophobic pocket occupation is required for nanomolar efficacy.

ALDH1A1 IC50
Class-level inference
560 nM (this compound) vs 900 nM (BDBM50459601 analog)
Reported enzyme inhibition context; supports potency screening within the series.
Des-ethyl analog data not available; class-level inference.

Tunable Lipophilicity for Cellular Permeability

The C5-ethyl group provides a predictable and quantifiable increase in lipophilicity compared to shorter alkyl chains or hydrogen. The calculated LogP (cLogP) of 5-ethyl-1H-indole-2-carboxaldehyde is approximately 0.5 units higher than that of 5-methyl-1H-indole-2-carboxaldehyde, and nearly 1.0 unit higher than the unsubstituted indole-2-carboxaldehyde. This incremental increase is frequently leveraged to push downstream pharmaceutical candidates into the target LogP range (typically 2.5–4.0) for passive membrane permeability and oral bioavailability, a tuning parameter that cannot be achieved using the generic unsubstituted building block [1].

Evidence DimensionPrecursor Lipophilicity (cLogP contribution)
Target Compound Data~+1.0 LogP unit relative to unsubstituted core
Comparator Or Baseline5-Methyl analog (~+0.5 LogP unit); Unsubstituted (Baseline 0)
Quantified Difference+0.5 LogP unit over the closest methyl analog
ConditionsStandard predictive pharmacokinetic modeling (cLogP)

Selecting the 5-ethyl variant allows medicinal chemists to precisely tune the lipophilicity of the final API for improved oral absorption without requiring major scaffold redesign.

ALDH1A3 Selectivity
Supporting evidence
Selectivity ratio ≈ 0.98 (ALDH1A3 vs ALDH1A1)
Non-selective within ALDH1A family; not suited for isoform-selective probe studies.
No comparator selectivity data available.

Improved Solubility of Downstream Synthetic Intermediates

During the scale-up of complex indole derivatives, intermediate solubility is a major bottleneck. The C5-ethyl group disrupts the planar crystal packing more effectively than a C5-hydrogen or C5-halogen. In standard Knoevenagel condensation sequences, intermediates derived from 5-ethyl-1H-indole-2-carboxaldehyde exhibit up to a 2-fold increase in solubility in scalable organic solvents like ethyl acetate and dichloromethane compared to their unsubstituted counterparts. This enhanced solubility allows for standard liquid-liquid extractions and column chromatography, avoiding the need for high-boiling solvents like DMF or DMSO that complicate large-scale purification [1].

Evidence DimensionDownstream intermediate solubility in standard organic solvents (e.g., EtOAc)
Target Compound DataHigh solubility, enabling standard extraction
Comparator Or BaselineUnsubstituted indole-2-carboxaldehyde derivatives (poor solubility, prone to precipitation)
Quantified DifferenceUp to 2-fold increase in organic solvent solubility
ConditionsStandard process chemistry purification workflows

Procurement of the 5-ethyl building block significantly reduces solvent volumes and purification bottlenecks during the scale-up of complex indole-based APIs.

ALDH1A2 Window
Supporting evidence
2.3-fold weaker vs ALDH1A1 (IC50 1,260 nM)
Provides counter-screen baseline; larger selectivity windows may be required for in vivo models.
Absolute potency in low micromolar range.
Blood Sugar Activity
Class-level inference
Qualitative patent claim; no quantitative blood glucose reduction data available.
Reported blood-sugar-lowering model response may depend on 5-ethyl substituent.
Individual compound data not disclosed; patent-level inference.
Synthetic Utility
Supporting evidence
5-Ethyl lacks halogen; avoids dehalogenation side-reactions under reductive conditions.
May support indole library synthesis where halogen reactivity is undesirable.
No comparative reaction yields available.

Synthesis of Next-Generation Receptor Tyrosine Kinase (RTK) Inhibitors

Due to the precise steric volume of the ethyl group, 5-ethyl-1H-indole-2-carboxaldehyde is a highly effective precursor for synthesizing RTK inhibitors where the C5 position must project into a specific hydrophobic pocket to achieve target nanomolar IC50 values [1].

Development of Indole-Based Fluorescent Dyes and Squaraines

The electron-donating nature of the C5-ethyl group, combined with its ability to disrupt aggregation, makes this compound suitable for the synthesis of cyanine and squaraine dyes, improving solubility in organic matrices compared to unsubstituted analogs [2].

Library Generation for Pharmacokinetic Optimization

In hit-to-lead campaigns requiring fine-tuning of oral bioavailability, this compound serves as a critical building block to incrementally increase the LogP of the resulting library members, ensuring they fall within the target range for passive cellular permeability [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ALDH1A1/1A3 dual inhibition research
Pan-ALDH1A inhibition profile
Isoform co-inhibition validation in cancer stem cell models
Blood glucose regulation model studies
Reported 5-ethyl-dependent activity
In vivo blood glucose endpoint validation
Indole library synthesis
Non-halogenated scaffold
Synthetic compatibility in cross-coupling-free routes
ALDH1A2 counter-screening
Reported selectivity margin context
Selectivity window assessment across ALDH isoforms

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

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